

Validating the Structure of Methyl 1-benzylpyrrolidine-3-carboxylate: A Spectroscopic Comparison

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Compound of Interest

Compound Name: Methyl 1-benzylpyrrolidine-3-carboxylate

Cat. No.: B093951

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data for validating the structure of **Methyl 1-benzylpyrrolidine-3-carboxylate** against viable alternatives, supported by detailed experimental protocols.

This guide will delve into the expected spectroscopic signatures of **Methyl 1-benzylpyrrolidine-3-carboxylate** and compare them with two structurally related compounds: Ethyl 1-benzylpyrrolidine-3-carboxylate and 1-Benzylpyrrolidine-3-carboxylic acid. By examining the subtle yet distinct differences in their ^1H NMR, ^{13}C NMR, IR, and Mass Spectra, researchers can confidently verify the integrity of their synthesized target molecule.

Spectroscopic Data Comparison

The following tables summarize the predicted and expected spectroscopic data for **Methyl 1-benzylpyrrolidine-3-carboxylate** and its alternatives. This data provides a baseline for experimental verification.

Table 1: Predicted ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Assignment	Methyl 1-benzylpyrrolidine-3-carboxylate	Ethyl 1-benzylpyrrolidine-3-carboxylate	1-Benzylpyrrolidine-3-carboxylic acid
Aromatic-H (benzyl)	~7.20-7.40 (m, 5H)	~7.20-7.40 (m, 5H)	~7.20-7.40 (m, 5H)
CH ₂ (benzyl)	~3.60 (s, 2H)	~3.60 (s, 2H)	~3.60 (s, 2H)
O-CH ₃ (ester)	~3.70 (s, 3H)	-	-
O-CH ₂ (ester)	-	~4.15 (q, 2H)	-
CH ₃ (ethyl ester)	-	~1.25 (t, 3H)	-
Pyrrolidine Ring-H	~2.50-3.20 (m, 7H)	~2.50-3.20 (m, 7H)	~2.50-3.30 (m, 7H)
COOH	-	-	>10.0 (br s, 1H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Assignment	Methyl 1-benzylpyrrolidine-3-carboxylate	Ethyl 1-benzylpyrrolidine-3-carboxylate	1-Benzylpyrrolidine-3-carboxylic acid
C=O (ester/acid)	~174	~173	~178
Aromatic-C (benzyl)	~127-138	~127-138	~127-139
CH ₂ (benzyl)	~60	~60	~60
O-CH ₃ (ester)	~52	-	-
O-CH ₂ (ester)	-	~61	-
CH ₃ (ethyl ester)	-	~14	-
Pyrrolidine Ring-C	~25, 45, 53, 58	~25, 45, 53, 58	~26, 46, 54, 59

Table 3: Predicted Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

Functional Group	Methyl 1-benzylpyrrolidine-3-carboxylate	Ethyl 1-benzylpyrrolidine-3-carboxylate	1-Benzylpyrrolidine-3-carboxylic acid
C-H (aromatic)	~3030-3100	~3030-3100	~3030-3100
C-H (aliphatic)	~2850-2960	~2850-2960	~2850-2960
C=O (ester)	~1735	~1730	-
C=O (acid)	-	-	~1710
O-H (acid)	-	-	~2500-3300 (broad)
C-O (ester)	~1170	~1180	-
C-N	~1100-1200	~1100-1200	~1100-1200

Table 4: Predicted Mass Spectrometry Data (m/z)

Ion	Methyl 1-benzylpyrrolidine-3-carboxylate	Ethyl 1-benzylpyrrolidine-3-carboxylate	1-Benzylpyrrolidine-3-carboxylic acid
[M]+•	219	233	205
[M-OCH ₃] ⁺ / [M-OC ₂ H ₅] ⁺	188	188	-
[M-COOCH ₃] ⁺ / [M-COOC ₂ H ₅] ⁺	160	160	-
[M-COOH] ⁺	-	-	160
[C ₇ H ₇] ⁺ (benzyl)	91	91	91

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

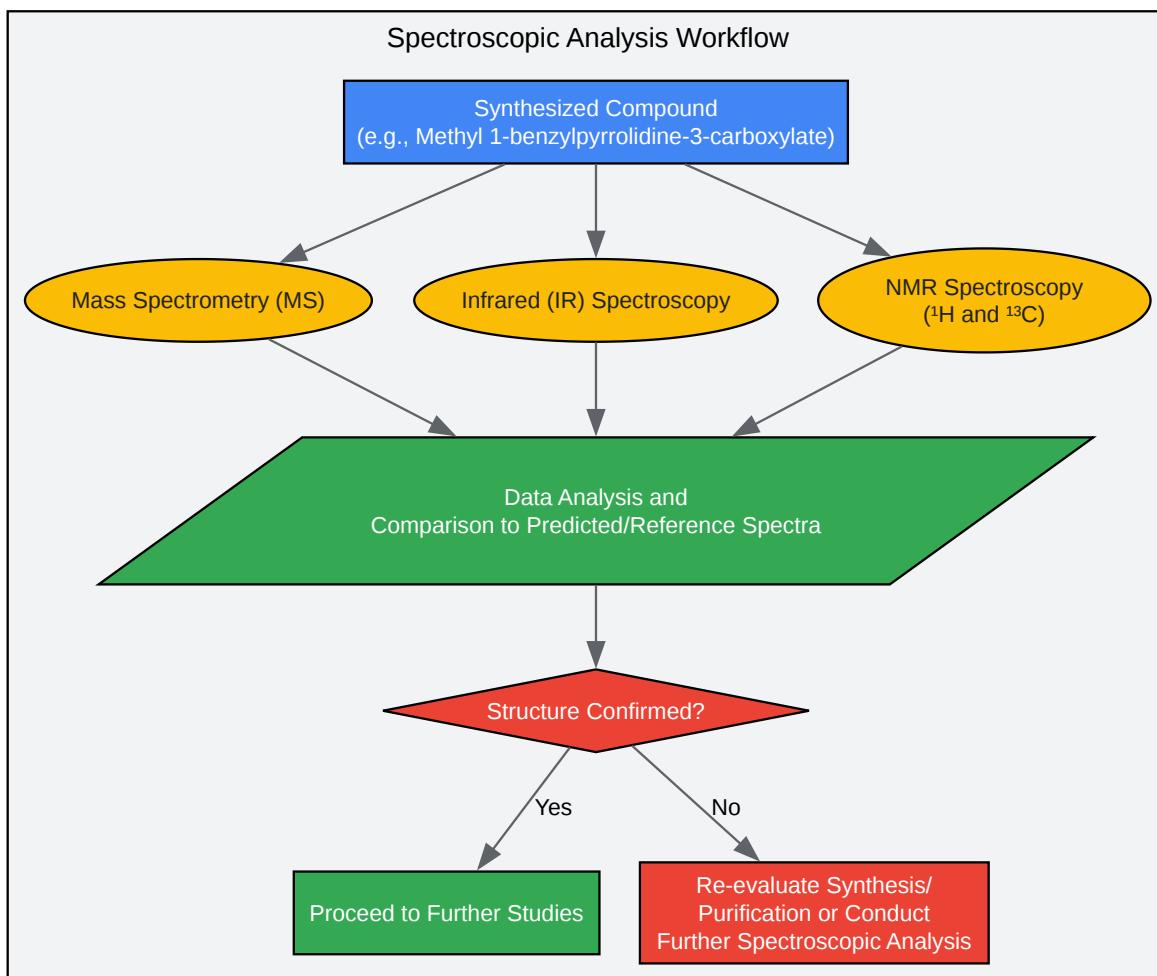
- Attenuated Total Reflectance (ATR) (for solids and liquids): Place a small amount of the sample directly on the ATR crystal and ensure good contact.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates a logical workflow for validating the structure of a synthesized compound using the discussed spectroscopic techniques.



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